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Cat. No.: B1198393 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Thiarubrine A is a naturally occurring antibiotic characterized by its distinctive 1,2-dithiin ring

system and a polyyne side chain.[1] First isolated from the leaves of Aspilia species, this

compound has garnered significant interest due to its potent antimicrobial and antifungal

activities. This document provides a detailed overview of the total synthesis of Thiarubrine A
as reported by Koreeda and Yang in 1994, which remains a cornerstone reference for the

chemical synthesis of this natural product. The synthesis is an 8-step linear sequence starting

from 2,4-hexadiyne-1,6-diol.[2][3] Information on the biosynthetic pathway of Thiarubrine A is

not extensively documented in the current scientific literature.

I. Chemical Synthesis Pathway of Thiarubrine A
The total synthesis of Thiarubrine A was achieved by Koreeda and Yang, featuring key

reactions such as the Corey-Fuchs reaction and a Sonogashira coupling to construct the

carbon skeleton, followed by a final oxidative cyclization to form the 1,2-dithiin ring.[2][3]

Diagram of the Thiarubrine A Synthesis Pathway:
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Caption: Total synthesis of Thiarubrine A starting from 2,4-hexadiyne-1,6-diol.

II. Quantitative Data Summary
The following table summarizes the reaction conditions and yields for each step in the total

synthesis of Thiarubrine A by Koreeda and Yang.[2][3]
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Step
Starting
Material

Reagents and
Conditions

Product Yield (%)

1
2,4-Hexadiyne-

1,6-diol

KOH, DMF, RT,

3.5 h
Intermediate Diol 87

2 Intermediate Diol

Dess-Martin

Periodinane,

CH₂Cl₂, RT, 30

min

Dialdehyde 91

3 Dialdehyde

Ph₃P, CBr₄,

CH₂Cl₂, 0 °C, 50

min

Tetrabromide 89

4 Tetrabromide

1. n-BuLi, THF,

-78 °C2. MeI,

BF₃·OEt₂, DMF

Monobromotriyn

e
-

5
Monobromotriyn

e

1. Ph₃P, CBr₄,

CH₂Cl₂, 0 °C2. n-

BuLi, THF, -78

°C to RT

Triacetylene 34 (over 2 steps)

6 Triacetylene

Vinyl bromide,

CuI, Et₃N,

Pd(PPh₃)₄,

PhMe, RT, 4.5 h

Ene-triyne

Intermediate
41

7 & 8
Ene-triyne

Intermediate

1. TBAF, 3Å MS,

THF, RT, 3 h2. I₂,

THF, RT

Thiarubrine A 53

III. Experimental Protocols
The following protocols are based on the total synthesis of Thiarubrine A by Koreeda and

Yang.[3]

Step 1: Synthesis of the Intermediate Diol
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To a solution of 2,4-hexadiyne-1,6-diol in dimethylformamide (DMF), a catalytic amount of

potassium hydroxide (KOH) is added.

The reaction mixture is stirred at room temperature for 3.5 hours.

The reaction is quenched with water and the product is extracted with an appropriate organic

solvent.

The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated

under reduced pressure.

The crude product is purified by column chromatography to afford the intermediate diol.

Step 2: Synthesis of the Dialdehyde

To a solution of the intermediate diol in dichloromethane (CH₂Cl₂), Dess-Martin periodinane

is added in one portion.

The reaction mixture is stirred at room temperature for 30 minutes.

The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and

sodium thiosulfate.

The product is extracted with CH₂Cl₂, and the combined organic layers are washed with

brine, dried, and concentrated.

Purification by column chromatography yields the dialdehyde.

Step 3: Synthesis of the Tetrabromide (Corey-Fuchs Reaction)

To a cooled (0 °C) solution of triphenylphosphine (Ph₃P) in CH₂Cl₂, carbon tetrabromide

(CBr₄) is added.

A solution of the dialdehyde in CH₂Cl₂ is then added dropwise to the reaction mixture.

The reaction is stirred at 0 °C for 50 minutes.
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The solvent is removed under reduced pressure, and the residue is purified by column

chromatography to give the tetrabromide.

Step 4 & 5: Synthesis of the Triacetylene

To a solution of the tetrabromide in tetrahydrofuran (THF) at -78 °C, n-butyllithium (n-BuLi) is

added dropwise.

After stirring, methyl iodide (MeI) and boron trifluoride diethyl etherate (BF₃·OEt₂) in DMF are

added to furnish the monobromotriyne.

This intermediate is then subjected to another Corey-Fuchs reaction with Ph₃P and CBr₄,

followed by treatment with n-BuLi to yield the triacetylene.

Step 6: Synthesis of the Ene-triyne Intermediate (Sonogashira Coupling)

To a solution of the triacetylene in toluene are added copper(I) iodide (CuI), triethylamine

(Et₃N), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

Vinyl bromide is then bubbled through the solution.

The reaction mixture is stirred at room temperature for 4.5 hours.

After an aqueous workup, the product is purified by chromatography to yield the ene-triyne

intermediate.

Step 7 & 8: Synthesis of Thiarubrine A

The ene-triyne intermediate is treated with tetrabutylammonium fluoride (TBAF) in THF in the

presence of 3Å molecular sieves to deprotect the thiol.

The resulting dithiol is then oxidized by the addition of a solution of iodine (I₂) in THF at room

temperature.

The reaction mixture is stirred for a short period, followed by an aqueous workup and

extraction.

The final product, Thiarubrine A, is purified by column chromatography.
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IV. Experimental Workflow
The following diagram illustrates the general workflow for a single step in the synthesis of

Thiarubrine A.
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Caption: General experimental workflow for a synthetic chemistry step.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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